molecular formula C11H14O2 B2977798 4-Isopropoxy-3-methylbenzaldehyde CAS No. 199743-06-1

4-Isopropoxy-3-methylbenzaldehyde

Cat. No. B2977798
Key on ui cas rn: 199743-06-1
M. Wt: 178.231
InChI Key: KZJHTRBYWPKCCX-UHFFFAOYSA-N
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Patent
US09403839B2

Procedure details

A solution of cis-8-ethoxy-10-(4-pyridyl)-11-oxa-3-azaspiro[5.5]undecane (50 mg, 0.18 mmol), EDCI (38 mg, 0.20 mmol) and 4-isopropoxy-3-methyl-benzoic acid (35 mg, 0.18 mmol) in dichloromethane (0.9 mL) was treated with DIPEA (94 μL, 0.54 mmol) and stirred for 16 h. The reaction mixture was filtered and purified by reverse phase HPLC (1-100% ACN/water) to afford cis-8-ethoxy-10-(2-pyridyl)-11-oxa-3-azaspiro[5.5]undecan-3-yl)(4-isopropoxy-3-methyl-phenyl)methanone (47 mg, 57.58%). ESI-MS m/z calc. 452.27, found 453.2 (M+1)+; Retention time: 1.059 minutes (3 min run).
Name
cis-8-ethoxy-10-(4-pyridyl)-11-oxa-3-azaspiro[5.5]undecane
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C@H]1C[C@@H](C2C=CN=CC=2)OC2(CCNCC2)C1)C.CCN=C=NCCCN(C)C.[CH:32]([O:35][C:36]1[CH:44]=[CH:43][C:39]([C:40](O)=[O:41])=[CH:38][C:37]=1[CH3:45])([CH3:34])[CH3:33].CCN(C(C)C)C(C)C>ClCCl>[CH:32]([O:35][C:36]1[CH:44]=[CH:43][C:39]([CH:40]=[O:41])=[CH:38][C:37]=1[CH3:45])([CH3:34])[CH3:33]

Inputs

Step One
Name
cis-8-ethoxy-10-(4-pyridyl)-11-oxa-3-azaspiro[5.5]undecane
Quantity
50 mg
Type
reactant
Smiles
C(C)O[C@@H]1CC2(CCNCC2)O[C@@H](C1)C1=CC=NC=C1
Name
Quantity
38 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
35 mg
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
94 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.9 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (1-100% ACN/water)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 57.58%
YIELD: CALCULATEDPERCENTYIELD 146.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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